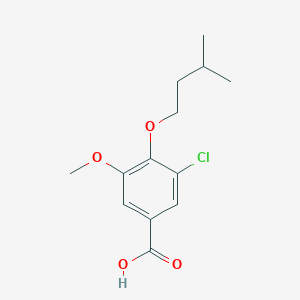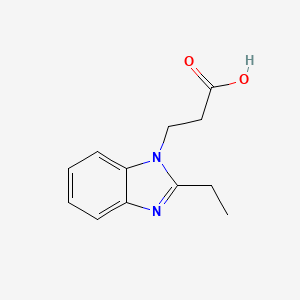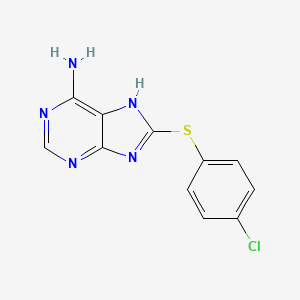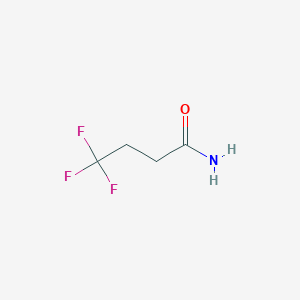
3-クロロ-5-メトキシ-4-(3-メチルブトキシ)安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid is an organic compound with the molecular formula C13H17ClO4 It is a derivative of benzoic acid, characterized by the presence of chloro, methoxy, and methylbutoxy substituents on the benzene ring
科学的研究の応用
3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid typically involves multiple steps. One common route includes:
Aromatic Substitution: Starting with a suitable benzoic acid derivative, a chloro group is introduced via electrophilic aromatic substitution.
Etherification: The methoxy group is introduced through a nucleophilic substitution reaction, often using methanol and a suitable catalyst.
Alkylation: The 3-methylbutoxy group is added through an alkylation reaction, typically using an alkyl halide and a base.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylbutoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydroxyl group.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.
Major Products:
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include hydroxyl derivatives.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
作用機序
The mechanism of action of 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of chloro, methoxy, and methylbutoxy groups can influence its binding affinity and specificity for these targets, affecting various biochemical pathways.
類似化合物との比較
4-Chloro-3-methoxybenzoic acid: Similar structure but lacks the methylbutoxy group.
3-Methoxy-4-chlorobenzoic acid: Similar structure but with different positioning of substituents.
Uniqueness: 3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid is unique due to the combination of chloro, methoxy, and methylbutoxy groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO4/c1-8(2)4-5-18-12-10(14)6-9(13(15)16)7-11(12)17-3/h6-8H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRSVQBSDNJUGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1Cl)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231121 |
Source


|
| Record name | 3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749920-21-6 |
Source


|
| Record name | 3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749920-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1349435.png)



![[3-Chloro-4-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B1349443.png)





![{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1349468.png)


